1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the compound has shown activity against p 388 leukemia , suggesting it may interact with cellular components involved in cell proliferation or survival.
Biochemical Pathways
Given its observed antitumor activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.
Pharmacokinetics
Its solubility in water suggests it may have good bioavailability
Result of Action
The compound has shown activity against P 388 leukemia , indicating it may have antitumor effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is soluble in water , suggesting it may be stable in aqueous environments.
Biological Activity
1,3-Dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple substituents that contribute to its biological activity. The key characteristics include:
- Imidazo[2,1-f]purine core : Provides a framework for biological interactions.
- Morpholinoethyl group : Enhances solubility and may influence receptor binding.
- Dimethyl and phenyl substitutions : Potentially modulate pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. In particular, it has shown activity against PDE4B and PDE10A, which are implicated in mood regulation and cognitive functions .
- Receptor Modulation : It acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), influencing neurotransmitter systems involved in anxiety and depression .
Pharmacological Effects
The pharmacological effects of this compound have been investigated in various studies:
- Antidepressant Activity : In vivo studies demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant-like effects in forced swim tests (FST) in mice . These effects were shown to surpass those of standard anxiolytic medications such as diazepam.
- Anxiolytic Properties : The compound's ability to modulate serotonin receptors suggests potential applications in treating anxiety disorders .
Case Studies
Several studies have explored the biological activity of related compounds within the imidazo[2,1-f]purine family:
- Study on Antidepressant Properties :
- Pharmacokinetic Studies :
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,3-Dimethylxanthine | Lacks morpholinoethyl group | Caffeine-like stimulant |
8-Ethyltheophylline | Contains ethyl group | Mild diuretic effects |
3-Morpholinoethylxanthine | Similar morpholino substitution | Limited receptor interaction |
Properties
IUPAC Name |
2,4-dimethyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-23-18-17(19(28)24(2)21(23)29)27-14-16(15-6-4-3-5-7-15)26(20(27)22-18)9-8-25-10-12-30-13-11-25/h3-7,14H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNDLBUKQJRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.